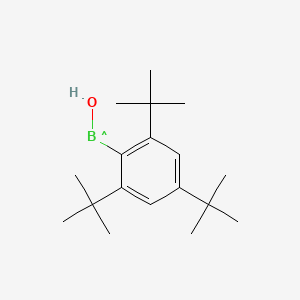
Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl is a compound characterized by the presence of a boron atom bonded to a hydroxy group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl typically involves the reaction of 2,4,6-tri-tert-butylphenol with a boron-containing reagent. One common method is the reaction of 2,4,6-tri-tert-butylphenol with boron trihalides (such as boron trichloride) in the presence of a base. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the boron reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Reduced boron species.
Substitution: Substituted boron compounds with various functional groups.
Aplicaciones Científicas De Investigación
Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl has several applications in scientific research:
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antioxidant properties due to the presence of the phenolic group.
Industry: Utilized as a stabilizer and antioxidant in polymers and lubricants.
Mecanismo De Acción
The mechanism of action of Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl involves its interaction with molecular targets through its boron center. In Suzuki-Miyaura coupling reactions, the boron atom participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . In biological systems, the compound’s antioxidant properties are attributed to the phenolic group, which can scavenge free radicals and prevent oxidative damage .
Comparación Con Compuestos Similares
Hydroxy(2,4,6-tri-tert-butylphenyl)boranyl can be compared with other similar compounds such as:
2,4,6-Tri-tert-butylphenol: A phenol with similar steric hindrance but without the boron center.
2,6-Di-tert-butylphenol: Another sterically hindered phenol used as an antioxidant in industrial applications.
Phenylboronic acid: A simpler boronic acid without the bulky tert-butyl groups, commonly used in Suzuki-Miyaura coupling reactions.
This compound is unique due to the combination of its sterically hindered phenolic group and boron center, which imparts distinct reactivity and stability characteristics.
Propiedades
Número CAS |
112506-15-7 |
|---|---|
Fórmula molecular |
C18H30BO |
Peso molecular |
273.2 g/mol |
InChI |
InChI=1S/C18H30BO/c1-16(2,3)12-10-13(17(4,5)6)15(19-20)14(11-12)18(7,8)9/h10-11,20H,1-9H3 |
Clave InChI |
IVDPSNBMYMDOET-UHFFFAOYSA-N |
SMILES canónico |
[B](C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



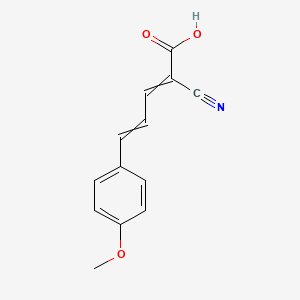
diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
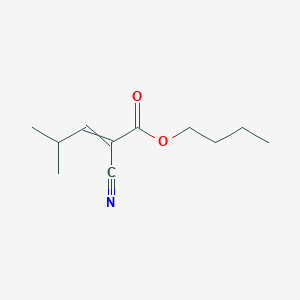
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
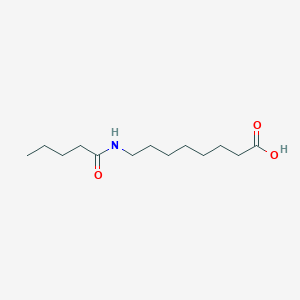
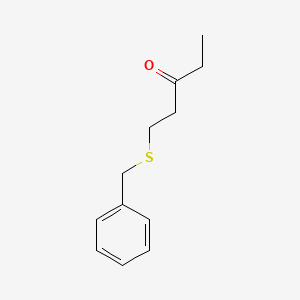

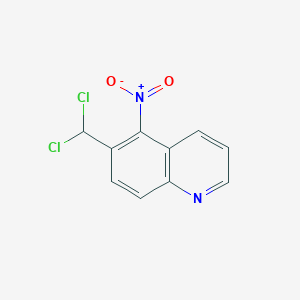
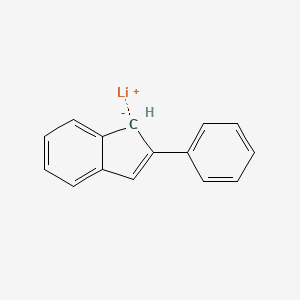
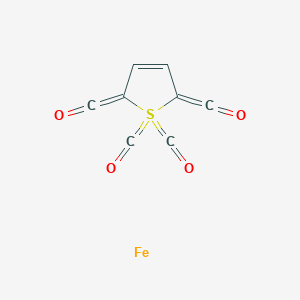
![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
